n-(4-Cyanophenyl)glycine

Overview

Description

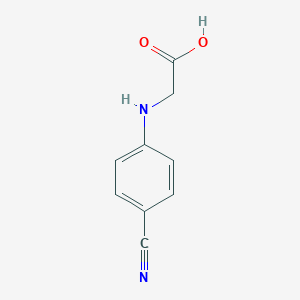

N-(4-Cyanophenyl)glycine (CAS 42288-26-6) is a glycine derivative with a 4-cyanophenyl substituent. Its molecular formula is C₉H₈N₂O₂, and it has a molecular weight of 176.17 g/mol . The compound features a glycine backbone (-NH-CH₂-COOH) linked to a para-cyanophenyl group, contributing to its unique physicochemical and biological properties.

Preparation Methods

Condensation of Bromoacetic Acid with 4-Aminobenzonitrile

Reaction Mechanism and Conditions

This method involves the nucleophilic substitution of bromoacetic acid (CAS 79-08-3) by 4-aminobenzonitrile (CAS 873-74-5) in an alkaline aqueous medium. Sodium bicarbonate acts as a base to deprotonate the amine, facilitating the attack on the α-carbon of bromoacetic acid . The reaction proceeds as follows:

-

Molar Ratio : 1:1.2 (4-aminobenzonitrile : bromoacetic acid)

-

Solvent : Water (1250 mL per 90 g of 4-aminobenzonitrile)

-

Temperature : 100–110°C

-

Time : 3 hours

-

Base : Sodium bicarbonate (0.42 mol per 0.75 mol of 4-aminobenzonitrile)

Workup and Purification

Post-reaction, the crude product is cooled to 0–5°C, filtered, and dried under vacuum at 100°C. Initial yields reach 92.8% with 97% HPLC purity. Further purification involves converting the crude product to its sodium salt by dissolving in aqueous sodium bicarbonate, followed by re-acidification with hydrochloric acid (1:1 v/v). This step removes unreacted starting materials and inorganic salts, yielding 88% purified product with 99.1% HPLC purity and minimal sulfate ash (1.8%) .

Industrial Scalability

This route is cost-effective due to inexpensive reagents and water as the solvent. However, the exothermic nature of the reaction necessitates precise temperature control to avoid side products such as N-alkylated byproducts. Pilot-scale trials confirm consistent yields (>85%) with minimal batch-to-batch variability .

Catalytic Hydrogenation of Glyoxalic Acid and 4-Aminobenzonitrile

Reaction Design

A patented method employs glyoxalic acid (50% aqueous solution) and 4-aminobenzonitrile in methanol under hydrogen gas (10 atm) using palladium on carbon (5% w/w) as the catalyst . The reaction mechanism involves reductive amination, where glyoxalic acid is reduced to glycine while forming a bond with the aromatic amine:

-

Catalyst Loading : 1% w/w relative to 4-aminobenzonitrile

-

Hydrogen Pressure : 10 atm

-

Temperature : 50°C

-

Time : 12 hours

Workup and Byproduct Management

Post-hydrogenation, the reaction mixture is filtered to recover the palladium catalyst, which is reused for subsequent batches. The filtrate is concentrated under reduced pressure, and the residue is treated with 10% sodium hydroxide to hydrolyze ester byproducts (∼20% formation). Acidification with hydrochloric acid (pH ∼3) precipitates the product, which is isolated by filtration and vacuum-dried. This method achieves a 93% yield with 99.5% purity (LC-MS confirmed) .

Advantages Over Condensation Route

-

Reduced Byproducts : Ester impurities are hydrolyzed during workup, avoiding column chromatography.

-

Catalyst Reusability : Palladium charcoal is recovered with >95% efficiency.

-

Lower Temperature : 50°C vs. 100–110°C in the condensation method, reducing energy costs.

Comparative Analysis of Synthetic Methods

Physicochemical Properties and Characterization

This compound is a white crystalline solid with a melting point of 223.4–225.3°C . It exhibits moderate solubility in dimethyl sulfoxide (100 mg/mL) but is insoluble in water or ethanol. Spectral data confirm its structure:

-

IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N stretch), 1705 cm⁻¹ (C=O stretch) .

-

¹H NMR (DMSO-d₆) : δ 3.85 (s, 2H, CH₂), 7.65 (d, J=8.4 Hz, 2H, ArH), 7.85 (d, J=8.4 Hz, 2H, ArH), 10.2 (s, 1H, COOH) .

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in synthesizing dabigatran etexilate, a thrombin inhibitor . Recent studies also highlight its role in developing LSD1 inhibitors, where structural modifications to the glycine core enhance binding affinity (e.g., compound 32 in exhibits IC₅₀ = 83 nM).

Chemical Reactions Analysis

Types of Reactions

Carumonam sodium undergoes various chemical reactions, including:

Oxidation: Carumonam sodium can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert Carumonam sodium into reduced forms with different chemical properties.

Substitution: Substitution reactions involve replacing specific functional groups within the Carumonam sodium molecule with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-Cyanophenyl)glycine has been investigated for its biological activities, particularly in the context of drug development:

- Lysine-Specific Demethylase 1 Inhibition : Research indicates that derivatives of this compound can act as reversible inhibitors of lysine-specific demethylase 1 (LSD1). These inhibitors have potential therapeutic implications, particularly in treating acute myeloid leukemia by inducing differentiation in leukemia stem cells .

- Anti-inflammatory and Analgesic Activities : Preliminary studies suggest that this compound derivatives may exhibit anti-inflammatory and analgesic properties. However, further in vivo studies are required to validate these claims and elucidate their mechanisms of action.

Coordination Chemistry

The ability of this compound to act as a bidentate ligand makes it suitable for various coordination complexes:

- Metal-Organic Frameworks (MOFs) : Recent research has explored the incorporation of this compound into the synthesis of MOFs, which are materials with significant applications in gas storage, separation, and catalysis. The unique structural features of this compound enhance the properties of the resulting MOFs.

- Catalysts Development : Its chelating properties also position this compound as a candidate for developing new catalytic systems, particularly in organic transformations.

Case Studies and Research Findings

Mechanism of Action

Carumonam sodium works by targeting the bacterial cell wall, an essential structure for bacterial survival. It specifically binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall. These PBPs play a critical role in the final stages of synthesizing the peptidoglycan layer of bacterial cell walls. When Carumonam sodium binds to these PBPs, it inhibits their function, preventing the cross-linking of peptidoglycan chains that are essential for cell wall strength and rigidity. This inhibition weakens the cell wall, leading to the lysis of the bacterial cell due to osmotic imbalance .

Comparison with Similar Compounds

Physicochemical Properties:

- Density : 1.3 g/cm³ .

- Melting Point : 447.2°C .

- Boiling Point : 224.3°C .

- Hazards : Acute toxicity (oral LD₅₀: 2,000–5,000 mg/kg), skin/eye irritation .

Comparison with Similar Glycine Derivatives

Structural Analogues

N-(4-Chlorobenzoyl)-N-methyl-C-(4-methylphenyl)glycine

- Structure : Glycine backbone with a 4-chlorobenzoyl and 4-methylphenyl group.

- Synthesis : Reacting N-methyl-C-(4-methylphenyl)glycine with 4-chlorobenzoyl chloride in basic conditions .

Methyl N-(4-chlorobenzoyl)glycinate

- Structure: Methyl ester of N-(4-chlorobenzoyl)glycine (C₁₀H₁₀ClNO₃; MW 227.64) .

- Key Feature : Ester group enhances lipophilicity compared to carboxylic acid derivatives.

- Application : Intermediate in drug synthesis; esterification improves bioavailability .

N-(4-Hydroxyphenyl)glycine

- Structure: Glycine with a para-hydroxyphenyl group instead of cyano.

- Property: Hydroxyl group increases polarity and hydrogen-bonding capacity compared to the cyano group .

Functionalized Derivatives

N-[(4-Methylphenyl)acetyl]glycine

- Structure: Acetylated glycine with a 4-methylphenyl group (C₁₁H₁₃NO₃; MW 207.23) .

- Physicochemical Properties: Density: 1.204 g/cm³. Melting Point: Not reported. Boiling Point: 480.5°C (predicted) .

- Application : Research applications in peptide modification and drug design.

N-(4-Chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine

- Structure: Sulfonamide-linked glycine with chlorophenyl and dimethoxyphenyl groups (C₁₆H₁₆ClNO₆S; MW 385.80) .

- Application : Investigated for bioactivity in enzyme inhibition studies.

Comparative Analysis

Biological Activity

N-(4-Cyanophenyl)glycine (CAS: 42288-26-6) is a derivative of glycine that exhibits significant biological activity, particularly in the context of its role as a potential therapeutic agent. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 176.172 g/mol

- Melting Point : 237 °C (decomposes)

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 447.2 ± 30.0 °C at 760 mmHg

- Flash Point : 224.3 ± 24.6 °C

These properties suggest that this compound is stable under various conditions, making it suitable for further biological investigations .

This compound's biological activity can be attributed to its interaction with various biological targets, notably as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation by demethylating lysine residues on histones, which affects gene expression. The cyano group in this compound enhances its binding affinity to LSD1, facilitating its function as a reversible inhibitor .

Table 1: Biological Targets and Activities

| Target | Activity Type | Reference |

|---|---|---|

| LSD1 | Reversible inhibitor | |

| Glycine receptors | Neurotransmitter modulation | |

| Cytoprotective agents | Anti-inflammatory properties |

Biological Studies and Case Reports

Numerous studies have highlighted the diverse biological activities of this compound and its derivatives:

- Inhibition of LSD1 : High-throughput screening identified this compound as a potent inhibitor of LSD1, with biochemical assays demonstrating an IC50 value of approximately 1.6 µM. This inhibition is critical for regulating hematopoietic cell proliferation and differentiation .

- Neurotransmitter Role : Research indicates that glycine and its derivatives, including this compound, act as inhibitory neurotransmitters in the central nervous system. They modulate synaptic transmission and have been implicated in various neurological disorders .

- Cytoprotective Effects : this compound exhibits cytoprotective properties, potentially reducing inflammation and promoting cell survival under stress conditions. This activity is linked to its ability to influence glycine receptor signaling pathways .

Case Study: Development of this compound Derivatives

A study focused on synthesizing derivatives of this compound aimed to enhance its potency as an LSD1 inhibitor. Modifications included altering substituents on the phenyl ring, which resulted in improved binding affinities and selectivity profiles for LSD1 compared to the parent compound .

Table 2: Summary of Derivative Potencies

| Compound | IC50 (µM) | Structural Modifications |

|---|---|---|

| This compound | 1.6 | Parent compound |

| Derivative A (with CF) | 0.5 | Substituted methyl with trifluoromethyl |

| Derivative B (with OCF) | 0.8 | Substituted methyl with methoxy |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N-(4-Cyanophenyl)glycine, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-cyanophenyl isothiocyanate with hydrazine monohydrate yields intermediates like N-(4-cyanophenyl)hydrazinecarbothioamide, which can be further derivatized . Optimized conditions include using methanol as a solvent, controlled pH (8–9), and stoichiometric ratios of reagents to minimize side products. Reaction temperature (40–60°C) and time (6–12 hours) significantly impact purity and yield (>85%) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the aromatic ring and glycine backbone .

- High-resolution mass spectrometry (HRMS) for molecular weight validation and impurity profiling .

- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- FT-IR to identify functional groups (e.g., nitrile stretch at ~2220 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust .

- Storage: Keep in tightly sealed containers in dry, well-ventilated areas away from oxidizers .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste facilities .

Advanced Research Questions

Q. How can structural modifications of the this compound scaffold enhance bioactivity in enzyme inhibition?

Aryl optimization studies demonstrate that substituting the cyanophenyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) improves binding affinity to targets like lysine-specific demethylase 1 (LSD1). For instance, introducing a 3-chloro substituent increased inhibitory potency (IC₅₀ = 0.8 µM vs. 2.5 µM for the parent compound) by enhancing π-π stacking and hydrogen bonding . Computational docking (e.g., AutoDock Vina) can guide rational design .

Q. What mechanistic insights support the use of this compound derivatives as intermediates in anticoagulant drug development?

this compound is a key intermediate in synthesizing dabigatran etexilate, a direct thrombin inhibitor. The nitrile group facilitates regioselective coupling with benzimidazole precursors, while the glycine moiety enhances solubility for subsequent esterification steps . In vitro assays (e.g., thrombin time tests) validate anticoagulant activity, with IC₅₀ values correlated to substituent electronic effects .

Q. How do steric and electronic effects of substituents on the phenyl ring influence structure-activity relationships (SAR)?

Electron-withdrawing groups (e.g., -CN, -Cl) at the para position increase electrophilicity, improving interactions with enzyme active sites. For example, N-(4-chlorophenyl)glycine derivatives showed 3-fold higher dentin adhesion strength than unsubstituted analogs due to enhanced polarization of the glycine carboxylate . Steric hindrance from ortho substituents, however, reduces binding efficiency in enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogues?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, enzyme concentration). Standardization using reference inhibitors (e.g., tranylcypromine for LSD1) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reproducibility . Meta-analyses of published data can identify outliers linked to solvent effects (e.g., DMSO concentration >1% destabilizes protein targets) .

Q. What challenges arise in scaling up this compound synthesis for preclinical studies?

Key issues include:

- Purification: Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water) for higher throughput .

- Byproduct Formation: Optimize stoichiometry (e.g., 1.1:1 molar ratio of glycine to 4-cyanophenylamine) to minimize unreacted starting materials .

- Cost: Source bulk reagents (e.g., 4-cyanophenyl isothiocyanate) from certified suppliers to reduce variability .

Q. How do this compound derivatives compare to other glycine-based inhibitors in targeting neurological receptors?

Comparative studies show that this compound derivatives exhibit higher selectivity for opioid receptors (κ-opioid Ki = 12 nM) than N-(4-hydroxyphenyl)glycine analogues (Ki = 45 nM) due to reduced hydrogen bonding with off-target sites . Radioligand binding assays and molecular dynamics simulations are critical for elucidating selectivity trends .

Q. What advanced analytical methods address stability issues in this compound formulations?

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS to identify hydrolytic pathways (e.g., nitrile → amide conversion) .

- Solid-State NMR: Detects polymorphic transitions affecting shelf life .

- X-ray Crystallography: Resolves crystal packing defects that cause batch-to-batch variability .

Properties

IUPAC Name |

2-(4-cyanoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRQMXRCZULRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355883 | |

| Record name | n-(4-cyanophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-26-6 | |

| Record name | N-(4-Cyanophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(4-cyanophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Cyanophenylamino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-CYANO-PHENYL)-GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Cyanophenyl)glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95LDV9GQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.